N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Beschreibung
N1-(2-(1H-Indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a 1H-indol-3-yl ethyl moiety and a phenylsulfonyl-substituted 1,3-oxazinan-2-ylmethyl group. The indole moiety is a common pharmacophore in bioactive molecules, such as serotonin receptor modulators and kinase inhibitors, while the sulfonyl-oxazinan group may enhance metabolic stability or binding affinity .
Eigenschaften
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c28-22(24-12-11-17-15-25-20-10-5-4-9-19(17)20)23(29)26-16-21-27(13-6-14-32-21)33(30,31)18-7-2-1-3-8-18/h1-5,7-10,15,21,25H,6,11-14,16H2,(H,24,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHRAYBDRZJKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.
Synthesis
The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. The key steps include the formation of the oxazinan ring and the introduction of the indole and sulfonyl moieties. Although specific synthetic pathways for this compound are not detailed in the current literature, similar compounds have been synthesized using established methodologies in organic chemistry.
Cytotoxicity and Mechanisms
Recent studies have highlighted the cytotoxic effects of related oxazinan compounds against various cancer cell lines. For example, compounds with similar structural features have shown significant antiproliferative activity against human ovarian carcinoma (A2780) and breast cancer cells (MCF-7) with IC50 values ranging from 4.47 to 52.8 µM . The biological activity is often attributed to their ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 4d | A2780 | 4.47 | Tubulin inhibition |
| Compound 5c | MCF-7 | 52.8 | Cell cycle arrest (G2/M phase) |
| Compound 5g | A2780/RCIS | 20.0 | Inhibition of tubulin polymerization |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions between these compounds and tubulin. For instance, docking studies indicated that certain oxazinan derivatives bind effectively to the colchicine-binding site on tubulin, providing insights into their mechanisms of action . This information is crucial for understanding how N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide may exert its effects at a molecular level.
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Table 2: Metabolic and Pharmacokinetic Profiles
Q & A
Q. What synthetic strategies are recommended for preparing N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide?
The synthesis of this compound likely involves sequential coupling reactions. For example:
- Step 1 : Prepare the indole-containing fragment (e.g., 2-(1H-indol-3-yl)ethylamine) via alkylation or reductive amination of indole derivatives .
- Step 2 : Synthesize the phenylsulfonyl-oxazinan-methyl moiety through sulfonylation of oxazinan intermediates, followed by functionalization with a methyl group .
- Step 3 : Couple the two fragments using oxalyl chloride or carbodiimide-based reagents (e.g., EDCI/HOBt) to form the oxalamide bridge .
Optimization : Monitor reaction progress via TLC (e.g., silica gel, chloroform/methanol) and optimize stoichiometry to minimize side products like unreacted amines or over-acylated species .
Q. How should researchers validate the structural integrity and purity of this compound?
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Target ≥95% purity .
- Structural Confirmation :
- 1H/13C NMR : Verify indole NH (~10 ppm), oxazinan sulfonyl group (δ 7.5–8.0 ppm for aromatic protons), and oxalamide carbonyls (δ 160–165 ppm in 13C) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O bands (~1350–1150 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Match molecular ion ([M+H]+) to the theoretical mass .
Advanced Research Questions
Q. How can contradictory spectral data during structural elucidation be resolved?
- Scenario : Discrepancies in NMR peak assignments for diastereomers or rotamers.
- Resolution :
- Use 2D NMR (COSY, HSQC) to correlate protons and carbons, particularly for overlapping signals in the oxazinan or indole regions .
- Compare experimental data with DFT-calculated NMR chemical shifts (e.g., using Gaussian or ORCA software) .
- Perform variable-temperature NMR to identify dynamic processes (e.g., hindered rotation in the oxalamide bridge) .
Q. What experimental designs are suitable for evaluating the compound’s biological activity?
- In Vitro Assays :
- Mechanistic Studies :
- Molecular Docking : Model interactions with target proteins (e.g., sulfonamide-binding enzymes) using AutoDock Vina .
- SAR Analysis : Synthesize analogs with modified indole or sulfonyl groups to identify critical pharmacophores .
Q. How can reaction scalability challenges be addressed?
- Problem : Low yields during oxalamide coupling due to poor solubility.
- Solutions :
- Use polar aprotic solvents (DMF, DMSO) or elevated temperatures to improve reagent solubility .
- Employ flow chemistry for controlled mixing and heat dissipation .
- Purify via recrystallization (ethanol/water) or automated flash chromatography .
Q. What computational methods predict the compound’s stability and degradation pathways?
- Stability Studies :
- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions, followed by HPLC analysis .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C, 10°C/min) .
- Computational Tools :
- DFT Calculations : Evaluate hydrolysis susceptibility of the oxalamide bond (e.g., Fukui indices for nucleophilic attack) .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation tendencies .
Methodological Guidelines
- Spectral Contradictions : Always cross-validate NMR assignments with HSQC/HMBC and computational models .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and validate results across multiple cell lines .
- Scalability : Pilot reactions at 1–5 mmol scale before transitioning to batch reactors .
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